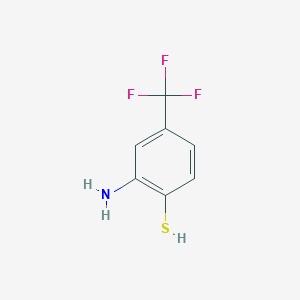

2-Amino-4-(trifluoromethyl)benzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTRQRSNYWDWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057675 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19406-49-6, 4274-38-8 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004274388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-(TRIFLUOROMETHYL)BENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKR27A44U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol: A Core Synthon for Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethyl)benzenethiol, a critical chemical intermediate for researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties, its strategic synthesis, and its application in constructing complex heterocyclic scaffolds. Every protocol and piece of analytical data is presented with the aim of providing actionable, field-proven insights.

Section 1: Core Physicochemical Properties and Identification

This compound, also known as 3-Amino-4-mercaptobenzotrifluoride, is a substituted aromatic thiol whose unique arrangement of functional groups—a nucleophilic amine, a reactive thiol, and an electron-withdrawing trifluoromethyl group—makes it a highly valuable building block. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties that can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2]

The compound is typically supplied and handled as its hydrochloride salt to improve stability and shelf-life, as free thiols are susceptible to oxidation.[3][4][5]

Table 1.1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 19406-49-6 (Free Base) | PubChem[6] |

| 4274-38-8 (HCl Salt) | Sigma-Aldrich[3][5] | |

| Molecular Formula | C₇H₆F₃NS (Free Base) | PubChem[6] |

| C₇H₇ClF₃NS (HCl Salt) | Sigma-Aldrich[5] | |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)S (Free Base) | PubChem[6] |

| Cl.Nc1cc(ccc1S)C(F)(F)F (HCl Salt) | Sigma-Aldrich[3][5] | |

| InChI Key | MVTRQRSNYWDWMY-UHFFFAOYSA-N (Free Base) | PubChem[6] |

| FIAGYDIJZOWVAB-UHFFFAOYSA-N (HCl Salt) | Sigma-Aldrich[3][5] |

Table 1.2: Physicochemical Data (HCl Salt)

| Property | Value | Source(s) |

| Molecular Weight | 229.65 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 196-198 °C | Sigma-Aldrich[3][5] |

| Assay Purity | ≥97% (Typical) | Sigma-Aldrich[3][5] |

Section 2: Spectroscopic Characterization: A Predictive Analysis

Full spectral data for this specific compound is not widely published. However, based on the known effects of its constituent functional groups, we can construct a highly accurate, predictive analysis of its expected NMR and IR spectra. This is a critical skill for verifying the identity and purity of the material in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic for observing exchangeable protons (NH₂ and SH).

-

Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected. The proton at C5 (ortho to the CF₃ group) will likely appear as a doublet around δ 7.4 ppm. The proton at C6 (ortho to the amino group) would be the most upfield, appearing as a doublet around δ 6.8 ppm. The proton at C3 (between the amino and thiol groups) will be a doublet of doublets around δ 7.2 ppm, split by both neighboring protons.

-

Amino Protons (δ ~5.0 ppm): A broad singlet corresponding to the two NH₂ protons.

-

Thiol Proton (δ ~3.5 ppm): A singlet for the SH proton. Its chemical shift can be variable.

-

-

¹³C NMR (in DMSO-d₆):

-

CF₃ Carbon (δ ~124 ppm): This will be a prominent quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz).[7]

-

Aromatic Carbons (δ 110-150 ppm): Six signals are expected. The carbon bearing the thiol (C1) and the carbon bearing the amino group (C2) will be the most downfield after C4. The carbon attached to the CF₃ group (C4) will show a smaller quartet coupling (²JCF ≈ 30-35 Hz).[7] The other carbons (C3, C5, C6) will also exhibit smaller C-F couplings.

-

-

¹⁹F NMR (in DMSO-d₆):

-

A single, sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. Relative to the standard CFCl₃ (δ 0 ppm), its chemical shift would likely fall in the range of δ -60 to -65 ppm , which is typical for an aromatic trifluoromethyl group.[7]

-

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid fingerprint of the key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): Two sharp bands characteristic of a primary amine.

-

S-H Stretching (2550-2600 cm⁻¹): A weak, but distinct, sharp band for the thiol group. Its weakness is a key identifying feature.

-

C-F Stretching (1100-1350 cm⁻¹): Several very strong, complex bands indicative of the C-F bonds in the trifluoromethyl group.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands of medium intensity.

Section 3: Plausible Synthesis Route

While various methods exist for the synthesis of thiophenols, a common and reliable route for laboratory-scale preparation from an aniline precursor is the Leuckart thiophenol reaction .[3][8][9] This method avoids the direct use of hazardous reagents like H₂S. The logical starting material for this synthesis is 2-Amino-4-(trifluoromethyl)aniline .

The overall transformation proceeds in three key stages:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.

-

Xanthate Formation: The diazonium salt is reacted with a xanthate salt (e.g., potassium ethyl xanthate) to form an aryl xanthate intermediate.

-

Hydrolysis: The aryl xanthate is hydrolyzed under basic conditions to yield the final thiophenol product.

Caption: Plausible synthesis workflow for the target compound via the Leuckart reaction.

Protocol 3.1: Hypothetical Synthesis via Leuckart Reaction

Disclaimer: This protocol is a chemically sound, illustrative procedure based on established methods.[6][9] It must be adapted and optimized under strict laboratory safety protocols.

-

Diazotization:

-

Dissolve 2-Amino-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Xanthate Formation:

-

In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 10 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the aryl xanthate should form.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

-

Hydrolysis & Isolation:

-

Filter the crude aryl xanthate and wash with cold water.

-

Transfer the solid to a flask containing an aqueous solution of sodium hydroxide (3-4 eq).

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any solid impurities.

-

Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a neutral pH. The target this compound will precipitate, often as an oil.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or vacuum distillation.

-

Section 4: Chemical Reactivity and Core Synthetic Application

The utility of this compound lies in its dual nucleophilicity. The thiol group is a soft nucleophile, readily participating in S-alkylation and S-arylation, while the amino group acts as a harder nucleophile. This combination is perfectly suited for cyclocondensation reactions to form heterocyclic systems.

Its most prominent application is the synthesis of 2-substituted-6-(trifluoromethyl)benzothiazoles . Benzothiazoles are a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[9][10][11]

The reaction typically involves condensation with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or β-diketone.[11][12] The reaction with a β-diketone is particularly efficient for producing highly substituted benzothiazoles.

Caption: Mechanism for benzothiazole synthesis via cyclocondensation.

Protocol 4.1: Synthesis of 2-Methyl-4-acetyl-6-(trifluoromethyl)benzothiazole

This protocol describes a representative Brønsted acid-catalyzed cyclization with an unsymmetrical β-diketone, acetylacetone (2,4-pentanedione).[12]

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq), acetylacetone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Add acetonitrile as the solvent.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 80 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminothiophenol is consumed (typically 4-8 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the p-TsOH catalyst), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzothiazole derivative.

-

Section 5: Role in Medicinal Chemistry and Drug Development

The incorporation of this compound into a lead compound is a strategic decision in drug design, driven primarily by the influence of the trifluoromethyl group.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methyl group with a CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability.[2]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This is crucial for reaching intracellular targets.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic profile of the aromatic ring. This can modulate the pKa of the nearby amino group and influence hydrogen bonding or other electrostatic interactions within a target's binding pocket, potentially increasing binding affinity and selectivity.[2]

-

Scaffold for Bioactive Molecules: As demonstrated, the aminothiophenol core readily cyclizes to form the benzothiazole scaffold. 2-Arylbenzothiazoles, in particular, have shown potent and selective antitumor activity, making this a valuable starting point for developing novel oncology agents.[9]

Section 6: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound hydrochloride is imperative.

Table 6.1: Hazard Summary and Precautions

| Category | Information and Guidance | Source(s) |

| Hazard Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3 (Respiratory). | Sigma-Aldrich[3][5] |

| Signal Word | Warning | Sigma-Aldrich[3][5] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Sigma-Aldrich[3][5] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Use in a well-ventilated chemical fume hood. A NIOSH-approved N95 dust mask is recommended for handling the solid. | Sigma-Aldrich[3][5] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling. | N/A |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Often stored at 2-8°C or under inert atmosphere for long-term stability. | Sigma-Aldrich |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | N/A |

References

-

Leuckart Thiophenol Reaction. Grokipedia. [Link]

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. ScienceDirect. [Link]

-

Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. ResearchGate. [Link]

-

Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. 2-氨基-4-(三氟甲基)苯硫酚 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Leuckart Thiophenol Reaction [drugfuture.com]

- 7. rsc.org [rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethyl)benzenethiol, a key intermediate in the synthesis of various heterocyclic compounds of interest to the pharmaceutical and material science sectors. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of benzothiazine derivatives.

Chemical Identity and Properties

This compound is an aromatic organofluorine compound containing both an amino and a thiol functional group. It is most commonly available and handled as its hydrochloride salt to improve stability and solubility in aqueous media.

CAS Numbers:

Molecular Formula:

Molecular Weight:

-

Free Base: 193.19 g/mol [1]

-

Hydrochloride Salt: 229.65 g/mol

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 19406-49-6 | 4274-38-8 | [1] |

| Molecular Formula | C7H6F3NS | C7H6F3NS·HCl | [1][3] |

| Molecular Weight | 193.19 g/mol | 229.65 g/mol | [1] |

| Melting Point | Not available | 196-198 °C | |

| Appearance | Not available | White crystalline solid | [4] |

| Solubility | Not available | Enhanced water solubility | [5] |

Synthesis

While this compound is commercially available, understanding its synthesis is crucial for process development and impurity profiling. A common synthetic route involves the reduction of a disulfide precursor. The following is a representative, though generalized, synthetic protocol.

Experimental Protocol: Synthesis of this compound from Bis(2-nitro-4-(trifluoromethyl)phenyl) disulfide

-

Dissolution: The starting material, bis(2-nitro-4-(trifluoromethyl)phenyl) disulfide, is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, is added portion-wise to the solution at a controlled temperature, typically between 0 and 25 °C. This step reduces both the disulfide bond and the nitro groups.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched, and the pH is adjusted. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired this compound, often as its hydrochloride salt if hydrochloric acid was used in the reduction.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of the free base would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the S-H stretch of the thiol (a weak band around 2550 cm⁻¹), and C-F stretching vibrations associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the amino, thiol, and trifluoromethyl groups. The protons of the amino and thiol groups would appear as broad singlets, the positions of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[9]

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[9][10][11]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. For the free base, this would be at m/z = 193.[1]

Reactivity and the Influence of the Trifluoromethyl Group

The reactivity of this compound is dictated by the interplay of its three functional components: the nucleophilic amino group, the nucleophilic and acidic thiol group, and the strongly electron-withdrawing trifluoromethyl group.

The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I effect), which has a profound impact on the reactivity of the molecule.[12] This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it increases the acidity of the thiol proton and decreases the basicity of the amino group compared to their non-fluorinated analogues. This modulation of reactivity is a key feature exploited in its synthetic applications.[13]

A primary application of this compound is in the synthesis of heterocyclic systems, particularly 1,4-benzothiazines.[14][15][16][17] This is typically achieved through a condensation and oxidative cyclization reaction with a β-dicarbonyl compound.

Reaction Workflow: Synthesis of 6-(Trifluoromethyl)-4H-1,4-benzothiazines

The general workflow for the synthesis of 6-(trifluoromethyl)-4H-1,4-benzothiazines from this compound and a β-dicarbonyl compound is depicted below.

Caption: General workflow for the synthesis of 6-(Trifluoromethyl)-4H-1,4-benzothiazines.

Mechanism of Benzothiazine Formation:

The reaction proceeds through a series of steps:

-

Enamine Formation: The amino group of this compound undergoes a condensation reaction with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate.

-

Intramolecular Cyclization: The thiol group then acts as a nucleophile, attacking the second carbonyl group in an intramolecular fashion to form a heterocyclic ring.

-

Dehydration/Oxidation: A subsequent dehydration or oxidation step leads to the formation of the stable aromatic 1,4-benzothiazine ring system.

Applications in Drug Discovery and Development

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[14][15][16] The incorporation of the trifluoromethyl group, facilitated by the use of this compound, can significantly enhance the pharmacological properties of the resulting molecules. The CF3 group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets.[18]

Derivatives of 1,4-benzothiazine have been investigated for a range of therapeutic applications, including:

-

Anticancer agents

-

Anti-inflammatory drugs[19]

-

Antimicrobial agents

-

Neuroprotective agents

-

Cardiovascular drugs[14]

The specific substitution pattern on the benzothiazine ring, originating from the choice of the β-dicarbonyl compound, allows for the fine-tuning of the biological activity and pharmacokinetic profile of the final compounds.

Safety and Handling

This compound hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, immediately call a poison center or doctor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. Its unique combination of functional groups, modulated by the strong electron-withdrawing nature of the trifluoromethyl substituent, makes it an important precursor for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1563-1574. Available from: [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Available from: [Link]

-

Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408-411. Available from: [Link]

-

Chen, P., & Liu, G. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic & Biomolecular Chemistry, 20(33), 6625-6629. Available from: [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 76-86. Available from: [Link]

-

Basso, A., & Banfi, L. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5727. Available from: [Link]

-

Gupta, A., & Gupta, R. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. Available from: [Link]

-

Hu, Y., et al. (2014). Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 10, 2436-2442. Available from: [Link]

-

Kumar, R., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6549. Available from: [Link]

-

Sharma, A., & Kumar, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2-10. Available from: [Link]

-

Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)-1,3-thiazolium-5-thiolate. ARKIVOC, 2004(6), 12-21. Available from: [Link]

-

ResearchGate. Selected useful 1,4-benzothiazine derivatives. Available from: [Link]

-

Szczęśniak-Sięga, B., et al. (2021). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 22(16), 8871. Available from: [Link]

-

SpectraBase. 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride. Available from: [Link]

-

LibreTexts Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]

-

Khobystov, D. V., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3333. Available from: [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

Sources

- 1. This compound | C7H6F3NS | CID 88042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4274-38-8 | this compound hydrochloride - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CAS 4274-38-8: Benzenethiol, 2-amino-4-(trifluoromethyl)-,… [cymitquimica.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 14. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cbijournal.com [cbijournal.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-4-(trifluoromethyl)benzenethiol" hydrochloride salt

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 4274-38-8), a critical building block in modern synthetic and medicinal chemistry. The unique structural arrangement of an ortho-aminothiophenol scaffold functionalized with a strongly electron-withdrawing trifluoromethyl group imparts versatile reactivity and makes it a precursor of significant interest for constructing complex heterocyclic systems. This document details the compound's physicochemical properties, highlights its key reactive features, and provides an in-depth protocol for its application in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines, a privileged scaffold in drug discovery. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a research and development setting.

Introduction

The Strategic Role of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern drug design, the incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles.[1] The trifluoromethyl (CF₃) group, in particular, is one of the most utilized fluorinated substituents due to its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a compound's lipophilicity, binding affinity, and resistance to metabolic degradation.[1] As a bioisostere for groups like chlorine or methyl, the CF₃ group allows for fine-tuning of steric and electronic properties, making it an invaluable tool for medicinal chemists.[1]

Introducing this compound Hydrochloride

This compound hydrochloride is a bifunctional aromatic compound that serves as a powerful intermediate in organic synthesis.[2] Its structure features a benzene ring substituted with an amino group (-NH₂), a thiol group (-SH), and a trifluoromethyl group (-CF₃).[2] The ortho-disposition of the nucleophilic amino and thiol groups facilitates intramolecular cyclization reactions, providing efficient access to a variety of sulfur and nitrogen-containing heterocycles.[3][4] The trifluoromethyl group not only influences the reactivity of the aromatic ring but also ensures that the resulting heterocyclic products are endowed with the beneficial properties associated with fluorination.[2] Supplied as a hydrochloride salt, the compound exhibits improved stability and enhanced solubility in certain solvent systems compared to its free base form.[2]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

Core Properties

The key identifying and physical properties of this compound hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4274-38-8 | [4][5] |

| Molecular Formula | C₇H₆F₃NS · HCl | [2][5] |

| Molecular Weight | 229.65 g/mol | [4][5][6] |

| Melting Point | 196-198 °C | [4] |

| Assay/Purity | ≥97% | [3] |

| Synonyms | 3-Amino-4-mercaptobenzotrifluoride hydrochloride, 2-Amino-4-trifluoromethylthiophenol hydrochloride | [2] |

Structural Identifiers

For unambiguous identification in chemical databases and software, the following structural identifiers are used.

| Identifier | String | Reference(s) |

| SMILES | Cl.Nc1cc(ccc1S)C(F)(F)F | [2] |

| InChI | 1S/C7H6F3NS.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H | [2] |

| InChI Key | FIAGYDIJZOWVAB-UHFFFAOYSA-N | [2] |

Reactivity and Synthetic Profile

The synthetic utility of this compound hydrochloride is governed by the interplay of its three key functional groups.

Key Reactivity Profile

The molecule's reactivity is dominated by two primary features:

-

Nucleophilic Centers : Both the aniline-type amino group and the aromatic thiol group are potent nucleophiles. They can readily participate in reactions with a wide range of electrophiles. The ortho-positioning is crucial, as it allows for concerted or sequential reactions that lead to the formation of five or six-membered heterocyclic rings.

-

Electronic Effects : The trifluoromethyl group is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the acidity of both the anilinium ion (formed from the protonated amine) and the thiol group. This electronic modulation can influence reaction rates and equilibria.

The diagram below illustrates the primary reactive sites on the molecule.

Caption: Molecular reactivity map of the core scaffold.

Application in the Synthesis of Bioactive Heterocycles

A primary and well-documented application of this reagent is in the synthesis of 1,4-benzothiazines, which are privileged structures in medicinal chemistry with demonstrated anticancer and other biological activities.[3]

Core Application: Synthesis of 6-Trifluoromethyl-4H-1,4-benzothiazines

The reaction proceeds via a condensation and oxidative cyclization pathway between this compound hydrochloride and a suitable β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).[3][4]

Causality Behind the Method: The choice of a β-dicarbonyl compound is strategic. One carbonyl group serves as the electrophile for the initial condensation with the nucleophilic amine to form an enaminone intermediate. The second carbonyl group is then positioned to facilitate the subsequent intramolecular cyclization involving the thiol. The oxidative condition (often aerobic) is necessary for the final ring closure and aromatization step to form the stable benzothiazine ring system.

Detailed Experimental Protocol

This protocol is a representative example synthesized from established methodologies. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a 2,4-dimethyl-6-(trifluoromethyl)-4H-1,4-benzothiazine derivative.

Materials:

-

This compound hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol, anhydrous

-

Triethylamine (or another suitable base)

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 20-30 mL) to dissolve or suspend the starting material.

-

Base Addition: Add triethylamine (1.1 eq) dropwise to the mixture. The base is crucial to deprotonate the hydrochloride salt, liberating the free amine and thiol for reaction. Stir for 10-15 minutes at room temperature.

-

Electrophile Addition: Add acetylacetone (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by TLC. The reaction is typically open to the air, which facilitates the oxidative cyclization.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (1 x 25 mL). This removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-trifluoromethyl-4H-1,4-benzothiazine derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, etc.).

Workflow Visualization

The following diagram outlines the key stages of the synthetic and purification process.

Caption: Experimental workflow for benzothiazine synthesis.

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is essential for laboratory safety.

Hazard Identification

The compound is classified with the following hazards.[4][7]

| Hazard Class | GHS Statement |

| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][7] For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.[4][7]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Atmosphere: For long-term stability and to prevent oxidation of the thiol group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8][9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases (other than for intended reactions).

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion and Future Perspectives

This compound hydrochloride is a high-value synthetic intermediate whose utility is firmly established, particularly in the construction of fluorinated heterocyclic scaffolds. Its predictable reactivity, driven by its ortho-amino and thiol groups, allows for efficient entry into compound classes like the 1,4-benzothiazines, which are of significant interest in drug discovery programs. As the demand for novel, metabolically robust, and potent therapeutic agents continues to grow, the strategic application of versatile, fluorinated building blocks like this one will undoubtedly expand, opening new avenues for the synthesis of next-generation pharmaceuticals.

References

-

Cenmed Enterprises. (n.d.). 2 Amino 4 (Trifluoromethyl)Benzenethiol&. Retrieved January 14, 2026, from [Link]

-

Chinachemnet. (n.d.). This compound hydrochloride. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride. Retrieved January 14, 2026, from [Link]

-

Supporting Information for an unspecified article. (n.d.). NMR Data. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). This compound hydrochloride, 4274-38-8. Retrieved January 14, 2026, from [Link]

-

Bodo, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 4274-38-8: Benzenethiol, 2-amino-4-(trifluoromethyl)-,… [cymitquimica.com]

- 3. This compound 97 4274-38-8 [sigmaaldrich.com]

- 4. 2-氨基-4-(三氟甲基)苯硫酚 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride | C7H7ClF3NS | CID 19867115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 4274-38-8 [sigmaaldrich.com]

- 8. fishersci.fr [fishersci.fr]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. fishersci.com [fishersci.com]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-(trifluoromethyl)benzenethiol

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for this compound (CAS No. 1544-93-0). Intended for researchers, chemists, and drug development professionals, this document synthesizes data from authoritative safety sources and established laboratory practices. The focus is on understanding the compound's hazard profile, implementing robust engineering and personal protective controls, and preparing for emergency situations to ensure a safe laboratory environment.

This compound is an organofluorine compound and an aromatic thiol, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules, such as 6-trifluoromethyl-4H-1,4-benzothiazines. Its dual functionality—a nucleophilic thiol and an aromatic amine—dictates its reactivity and, concurrently, its specific handling requirements. The trifluoromethyl group significantly influences the compound's electronic properties and stability.

The hydrochloride salt (CAS No. 4274-38-8) is also commonly used in synthesis. This guide primarily addresses the free thiol, but the handling principles are largely applicable to the salt, which may have reduced volatility and odor but will release the free thiol under basic conditions.

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1544-93-0 (Free Thiol) | Internal Data |

| Molecular Formula | C₇H₆F₃NS | Internal Data |

| Molecular Weight | 193.19 g/mol | Internal Data |

| Appearance | Solid | [1] |

| Odor | Stench / Malodorous | [2][3][4] |

| Melting Point | 196-198 °C (for HCl salt) | |

Note: Data for the free thiol is less common in commercial listings than for its hydrochloride salt.

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from the thiol (mercaptan) group and the aromatic amine structure. A thorough understanding of its GHS classification is the foundation of a robust safety protocol.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |

Principal Hazards Explained

-

Toxicity: The compound is classified as harmful by all primary routes of exposure: ingestion, skin contact, and inhalation. Thiophenols, as a class, can be very toxic, with animal studies indicating that small quantities can cause serious health damage or be fatal[5]. Systemic effects may occur following skin absorption[5].

-

Irritation: It is a known irritant to the skin, eyes, and respiratory system. Direct contact can cause redness, pain, and inflammation. Inhaling dust or vapors can lead to irritation of the nose, throat, and lungs[6].

-

Stench: A critical, non-toxicological hazard is the compound's intense and offensive odor, characteristic of thiols[4][7]. The human nose can detect thiols at extremely low concentrations (parts per billion)[7]. Accidental release of this odor can cause nausea and headaches in nearby individuals and may trigger alarms, as the smell is often mistaken for a natural gas leak[3][7]. This makes odor control a primary aspect of safe handling.

Section 3: Risk Assessment and the Hierarchy of Controls

Before any procedure involving this compound, a thorough risk assessment is mandatory. The widely accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should be considered if the chemical synthesis pathway allows.

-

Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood to control vapor and dust exposure[3][4].

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), thorough training on the specific hazards of thiols, and clear labeling are essential. Informing colleagues in the area before starting work is a good practice[7].

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls.

Section 4: Safe Handling Protocols and Exposure Controls

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transfers, reaction setup, and work-up, must be performed inside a certified chemical fume hood with a verified face velocity[3].

-

Vacuum and Evaporation Traps: When using a rotary evaporator or house vacuum, the exhaust must be passed through an oxidizing trap (e.g., a bleach solution) to scrub malodorous vapors and prevent their release into the environment[2][8]. A cold trap (at least -78 °C) should be used between the apparatus and the vacuum source to condense volatile materials[2].

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin, eye, and respiratory exposure.

Table 3: PPE Selection Guide

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Hand Protection | Nitrile rubber gloves | Check the manufacturer's breakthrough time data. Double-gloving is recommended for transfers of concentrated material. Contaminated gloves should be removed and decontaminated in bleach before disposal[3]. |

| Eye Protection | Tightly fitting chemical safety goggles or a face shield | Protects against splashes and dust. Standard safety glasses are insufficient[4][9]. |

| Skin & Body | Chemical-resistant lab coat, long pants, closed-toe shoes | A non-porous apron may be required for larger quantities. Ensure no skin is exposed[3]. |

| Respiratory | N95 dust mask (for solids); NIOSH-approved respirator with organic vapor cartridge (if engineering controls fail) | A dust mask is the minimum for handling the solid. A respirator should be available for emergency situations or if there is any risk of exceeding exposure limits[4][9]. |

Standard Operating Procedures (SOPs)

SOP 1: Weighing and Dispensing

-

Designate a specific area within the fume hood for dispensing.

-

Cover the balance and surrounding work surface with disposable bench paper.

-

Don all required PPE (double gloves, goggles, lab coat).

-

Tare the receiving vessel on the balance.

-

Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.

-

Close the primary container tightly and wipe it down with a damp paper towel (which should then be treated as hazardous waste).

-

Clean the spatula by rinsing it with a suitable solvent into a waste container, followed by decontamination in a bleach solution[8].

SOP 2: Reaction Work-up and Solvent Removal

-

Conduct all liquid-liquid extractions in the fume hood. Keep separatory funnels stoppered when not in use[8].

-

Ensure any vacuum pump or rotary evaporator exhaust is vented into the back of the fume hood or scrubbed through a bleach trap[2][8].

-

Cool the collection flask of the rotary evaporator to minimize the escape of volatile thiol-containing residues[2].

-

Once the process is complete, carefully vent the apparatus inside the hood.

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

Caption: A decision workflow for responding to a chemical spill.

Spills

-

Small Spill (inside a fume hood): Absorb the spill with an inert material like vermiculite or sand. Cautiously cover the absorbed material with a 10% bleach solution and let it sit for at least one hour to oxidize the thiol. Collect the material into a clearly labeled, sealed container for hazardous waste disposal[2][3].

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert all personnel. Close the laboratory doors and prevent entry. Immediately contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services[3].

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire

-

The parent compound, thiophenol, is a flammable liquid[4][9]. While this derivative is a solid, it is combustible.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[9].

-

Hazards: Upon combustion, hazardous gases such as carbon oxides, sulfur oxides, nitrogen oxides, and hydrogen fluoride may be produced[11]. Firefighters should wear self-contained breathing apparatus (SCBA).

Section 6: Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[4].

-

Segregate from incompatible materials such as strong oxidizing agents, strong bases, and acids.

-

Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group to a disulfide[4].

-

Store in a dedicated cabinet for malodorous chemicals if possible[3].

Disposal

Disposal of thiol-containing waste requires special procedures to neutralize the odor.

-

Liquid Waste: Quench reaction mixtures containing the thiol with an excess of bleach (sodium hypochlorite) solution in the fume hood before consolidating into a hazardous waste container. The oxidation can be slow, so allowing it to react for several hours or overnight is recommended[8].

-

Solid Waste: All contaminated disposable items (gloves, paper towels, absorbent pads) must be sealed in a plastic bag, preferably after being rinsed with a small amount of bleach solution. This bag should then be placed in the designated solid hazardous waste container[2][3].

-

Glassware Decontamination: All glassware that has come into contact with the thiol must be decontaminated immediately after use. Submerge the glassware in a dedicated bleach bath inside a fume hood and allow it to soak for at least 12-24 hours[2][8]. After soaking, the glassware can be washed using standard procedures.

References

-

University College London (UCL) Safety Services. (2020). Thiols Safety. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. Retrieved from [Link]

-

Columbia University, Research. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

-

Covestro. (n.d.). Safety Data Sheet - MULTRANOL 8120. Retrieved from [Link]

- Spryn, E., & Christesen, S. D. (2011). The Use of Conventional and Surface Enhanced Raman Spectroscopy to Evaluate Chemistries for the Detection and/or Remediation of Perchlorate in Aqueous Systems. ACS Symposium Series, 1079, 115–129.

-

Alfa Aesar. (2010). Thiophenol Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 4-(三氟甲基)哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. research.columbia.edu [research.columbia.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nj.gov [nj.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

"2-Amino-4-(trifluoromethyl)benzenethiol" molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Amino-4-(trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in synthetic and medicinal chemistry. The document elucidates the molecule's core structural features, physicochemical properties, and spectroscopic signature. It further explores its synthesis, reactivity, and significant applications, particularly in the development of novel therapeutic agents. The strategic placement of the amino, thiol, and trifluoromethyl groups on the benzene ring imparts a unique combination of reactivity and metabolic stability, making it a valuable building block in modern drug discovery. Safety protocols and handling procedures are also detailed to ensure its proper use in a research environment.

Introduction: A Molecule of Strategic Importance

This compound, also known as 3-Amino-4-mercaptobenzotrifluoride, is an aromatic organofluorine compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical development. Its molecular architecture is distinguished by a benzene ring substituted with three key functional groups: an amino (-NH2), a thiol (-SH), and a trifluoromethyl (-CF3) group.

The strategic importance of this molecule stems from the synergistic effects of these substituents:

-

The amino and thiol groups are ortho-positioned, providing a reactive scaffold for the synthesis of a variety of heterocyclic systems, most notably benzothiazines.[1]

-

The trifluoromethyl group , a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] In medicinal chemistry, the incorporation of a -CF3 group is a well-established strategy to enhance a drug candidate's pharmacokinetic profile, improving bioavailability and half-life.[3][4]

This guide offers a senior application scientist's perspective on the structure, properties, and practical applications of this versatile chemical entity.

Molecular and Chemical Properties

A thorough understanding of the molecule begins with its fundamental identifiers and physicochemical characteristics.

Nomenclature and Chemical Identifiers

-

IUPAC Name : this compound[5]

-

Common Synonyms : 3-Amino-4-mercaptobenzotrifluoride, 2-Amino-4-trifluoromethylthiophenol[2]

-

CAS Number : 19406-49-6 (for the base compound), 4274-38-8 (for the hydrochloride salt)[5]

-

SMILES : C1=CC(=C(C=C1C(F)(F)F)N)S[5]

-

InChIKey : MVTRQRSNYWDWMY-UHFFFAOYSA-N[5]

Core Molecular Structure Analysis

The functionality of this compound is a direct consequence of its structure. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group, mediated by the aromatic ring, dictates its reactivity.

-

The Benzene Scaffold : Provides a rigid framework for the functional groups, influencing their spatial orientation and electronic communication.

-

The Thiol Group (-SH) : A potent nucleophile and a handle for forming sulfur-containing heterocycles or for conjugation in biopharmaceutical applications. Its acidity (pKa ≈ 7.18) allows it to be readily deprotonated under basic conditions, forming a thiolate anion, which is an even stronger nucleophile.[6]

-

The Amino Group (-NH2) : Acts as a nucleophile and a base. Its position ortho to the thiol group is critical for intramolecular cyclization reactions used in the synthesis of benzothiazines.

-

The Trifluoromethyl Group (-CF3) : As a strong electron-withdrawing group, it lowers the electron density of the aromatic ring, influencing the reactivity of the amino and thiol groups. It also significantly increases the molecule's lipophilicity (XLogP3: 2.6), a key factor for membrane permeability in drug candidates.[3][5][6]

Caption: Diagram 2: Synthesis of 6-Trifluoromethyl-4H-1,4-Benzothiazines.

Reactivity Insights: The nucleophilic character of both the thiol and amino groups allows for a wide range of reactions. The choice of reaction conditions (e.g., pH) can selectively favor reactions at one site over the other.

Caption: Diagram 3: Key Reactivity Sites.

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its salts is paramount. The hydrochloride salt is classified as a hazardous substance.

Hazard Identification (HCl Salt):

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled. [7][8]* Skin Corrosion/Irritation : Causes severe skin burns and eye damage. [7][8]* Target Organ Toxicity : May cause damage to organs (respiratory system) through prolonged or repeated exposure. [7]* Environmental Hazard : Very toxic to aquatic life. [7][8] Recommended Handling Protocol:

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. 3. Handling : Avoid generating dust. Keep containers tightly sealed when not in use. Avoid contact with skin, eyes, and clothing. [7][8]4. Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. [8]5. Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system. [8]

Conclusion

This compound is a strategically designed molecule whose value lies in the unique interplay of its functional groups. The ortho-amino/thiol arrangement serves as a powerful synthon for building complex heterocyclic structures, while the trifluoromethyl group provides a proven method for enhancing the pharmacokinetic properties essential for modern drug design. Its well-defined structure, predictable reactivity, and clear spectroscopic markers make it a reliable and valuable tool for researchers in synthetic chemistry and drug development. Adherence to strict safety protocols is essential when handling this potent and versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Joshi, K. C., Pathak, V. N., & Gupta, R. (1986). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Journal of Fluorine Chemistry, 32(3), 289-296. (Please note: The direct URL is not available from the search results, but the citation provides the necessary information to locate the article through academic search engines).

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmecho. (n.d.). The Role of 2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6) in Oncology Drug Synthesis. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

Sources

- 1. Sci-Hub. Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones / Journal of Fluorine Chemistry, 2003 [sci-hub.ru]

- 2. CAS 4274-38-8: Benzenethiol, 2-amino-4-(trifluoromethyl)-,… [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. srinichem.com [srinichem.com]

- 5. This compound | C7H6F3NS | CID 88042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Data of 2-Amino-4-(trifluoromethyl)benzenethiol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Amino-4-(trifluoromethyl)benzenethiol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this molecule. The guide will delve into the theoretical underpinnings and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy in elucidating the structure of this compound.

Molecular Structure and Overview

This compound, with the molecular formula C₇H₆F₃NS, is an aromatic compound containing three key functional groups: an amino group (-NH₂), a thiol group (-SH), and a trifluoromethyl group (-CF₃) attached to a benzene ring. The relative positions of these substituents dictate the molecule's electronic properties and, consequently, its spectroscopic behavior. Understanding this structure is fundamental to interpreting the data that follows.

Caption: 2D structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, Electron Ionization (EI) is a common method, which involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of a mass spectrum for a volatile compound like this compound is typically performed using a GC-MS system.

Caption: Workflow for GC-MS analysis.

Data Summary

Experimental data obtained from the NIST Mass Spectrometry Data Center indicates the following significant peaks in the EI mass spectrum.[1]

| Mass-to-Charge Ratio (m/z) | Proposed Assignment | Relative Intensity |

| 193 | Molecular Ion [M]⁺ | High |

| 192 | [M-H]⁺ | Moderate |

| 173 | [M-HF]⁺ or [M-H-F]⁺ | Moderate |

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides clear evidence for its molecular weight and the presence of key functional groups.

-

Molecular Ion Peak (m/z 193): The peak at m/z 193 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound (193.19 g/mol ).[1]

-

[M-H]⁺ Peak (m/z 192): The loss of a single hydrogen atom, likely from the thiol or amino group, results in the peak at m/z 192.[1] This is a common fragmentation pathway for such compounds.

-

[M-HF]⁺ Peak (m/z 173): The peak at m/z 173 suggests the loss of hydrogen fluoride (HF). This can occur through a rearrangement process involving the trifluoromethyl group and a nearby hydrogen atom, likely from the amino group. Alternatively, it could represent the loss of a fluorine radical followed by a hydrogen radical.[1]

Caption: Proposed EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol: FTIR Spectroscopy (KBr Wafer)

The IR spectrum for this compound is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) wafer.[1]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder.

-

Pressing the Wafer: The powder is then compressed in a die under high pressure to form a thin, transparent wafer.

-

Data Acquisition: The KBr wafer is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Predicted IR Absorption Bands

While an experimental spectrum is available on SpectraBase, the following table outlines the expected characteristic absorption bands based on the molecule's functional groups.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2600 - 2550 | S-H stretch | Thiol (-SH) |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1620 - 1450 | C=C stretch | Aromatic Ring |

| 1350 - 1150 | C-N stretch | Aromatic Amine |

| 1300 - 1100 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

| 900 - 670 | C-H bend (out-of-plane) | Aromatic Ring |

Interpretation of the IR Spectrum

The IR spectrum is dominated by features that confirm the presence of the amine, thiol, and trifluoromethyl groups on the aromatic ring.

-

N-H and S-H Stretching Region: The presence of two distinct bands in the 3450-3250 cm⁻¹ region would be characteristic of the asymmetric and symmetric N-H stretches of the primary amine. A weaker, sharp band around 2550 cm⁻¹ is the hallmark of the S-H stretch.

-

C-F Stretching Region: A series of very strong and broad absorption bands between 1300 and 1100 cm⁻¹ is expected, which is highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic Region: Bands corresponding to the C=C stretching of the benzene ring will appear in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Note: The following data is predictive, based on established principles of NMR spectroscopy, as experimental data was not publicly available in the initial search. Experimental spectra are noted to be available on SpectraBase.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H, ¹³C, and ¹⁹F spectra are acquired.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.3 | d | ~ 8 | H-6 |

| ¹H | ~ 6.8 | dd | ~ 8, ~ 2 | H-5 |

| ¹H | ~ 6.7 | d | ~ 2 | H-3 |

| ¹H | ~ 4.0 - 5.0 | br s | - | -NH₂ |

| ¹H | ~ 3.5 - 4.5 | br s | - | -SH |

| ¹³C | ~ 145 | s | - | C-2 |

| ¹³C | ~ 130 | q | ~ 3-5 | C-5 |

| ¹³C | ~ 128 | q | ~ 30-35 | C-4 |

| ¹³C | ~ 125 | q | ~ 270-275 | -CF₃ |

| ¹³C | ~ 118 | s | - | C-6 |

| ¹³C | ~ 115 | s | - | C-1 |

| ¹³C | ~ 112 | q | ~ 3-5 | C-3 |

| ¹⁹F | ~ -60 to -65 | s | - | -CF₃ |

Interpretation of the NMR Spectra

-

¹H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino and thiol groups will shift the ortho and para protons upfield, while the electron-withdrawing trifluoromethyl group will shift its ortho protons downfield. The protons of the -NH₂ and -SH groups are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The other aromatic carbons near the -CF₃ group will also show smaller quartet splittings.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the simplest, showing a single, sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is characteristic of an aromatic -CF₃ group.

Conclusion

The spectroscopic data for this compound provides a comprehensive and self-validating picture of its molecular structure. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways involving the loss of H and HF. Infrared spectroscopy identifies the key functional groups: the N-H and S-H stretches, and the very strong C-F vibrations. Finally, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) would provide the detailed connectivity and electronic environment of each atom in the molecule. Together, these techniques offer an unambiguous characterization of this important chemical building block.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

Sources

"2-Amino-4-(trifluoromethyl)benzenethiol" as a building block in organic synthesis